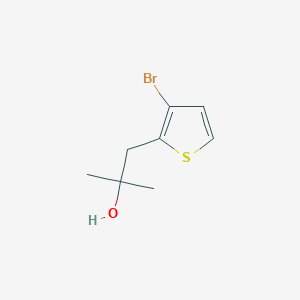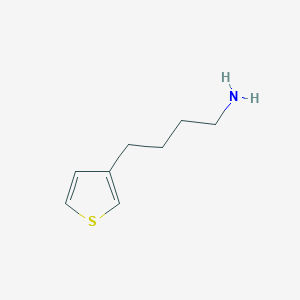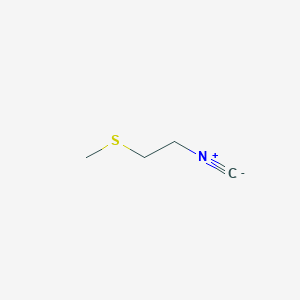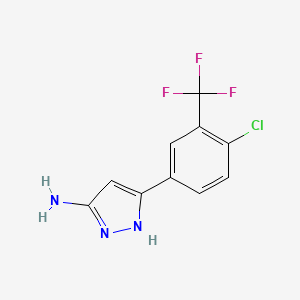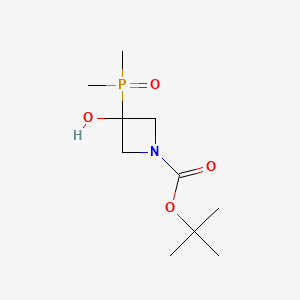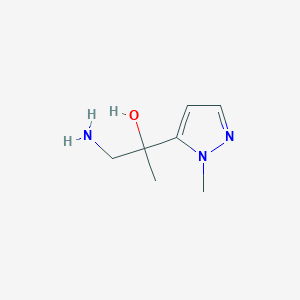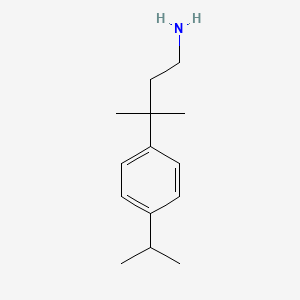
3-(4-Isopropylphenyl)-3-methylbutan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Isopropylphenyl)-3-methylbutan-1-amine is an organic compound that features a phenyl ring substituted with an isopropyl group and a butan-1-amine chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Isopropylphenyl)-3-methylbutan-1-amine typically involves the alkylation of phenol with propylene to produce 4-isopropylphenol . This intermediate can then undergo further reactions to introduce the butan-1-amine chain. One common method involves the use of Grignard reagents or organolithium compounds to form the desired amine .
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation reactions followed by purification steps such as distillation and crystallization to obtain the pure product. The use of catalysts and optimized reaction conditions is crucial to maximize yield and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Isopropylphenyl)-3-methylbutan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are used in electrophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce halogens or other functional groups onto the phenyl ring .
Aplicaciones Científicas De Investigación
3-(4-Isopropylphenyl)-3-methylbutan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-(4-Isopropylphenyl)-3-methylbutan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Isopropylphenyl isocyanate
- 3-(4-Isopropylphenyl)-2-methylpropionaldehyde
- Diethyl (4-isopropylphenyl)(substituted phenylamino)methyl)phosphonates
Uniqueness
3-(4-Isopropylphenyl)-3-methylbutan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an isopropyl-substituted phenyl ring and a butan-1-amine chain makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C14H23N |
|---|---|
Peso molecular |
205.34 g/mol |
Nombre IUPAC |
3-methyl-3-(4-propan-2-ylphenyl)butan-1-amine |
InChI |
InChI=1S/C14H23N/c1-11(2)12-5-7-13(8-6-12)14(3,4)9-10-15/h5-8,11H,9-10,15H2,1-4H3 |
Clave InChI |
PNWYIJILZOFCKC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C(C)(C)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


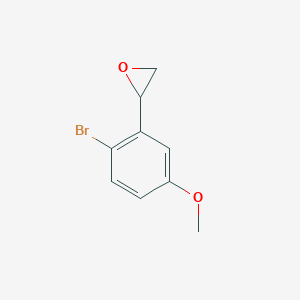
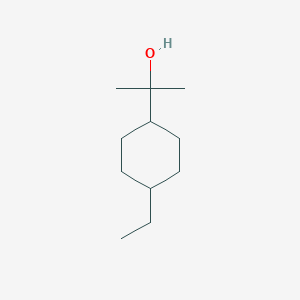
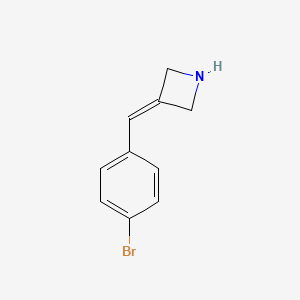
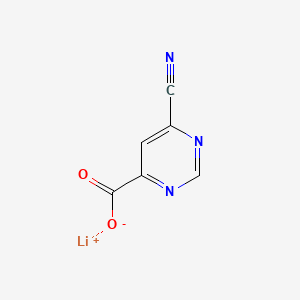

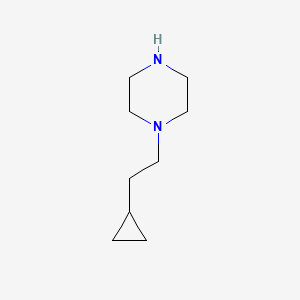
![tert-butyl3-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}azetidine-1-carboxylate](/img/structure/B13606137.png)

